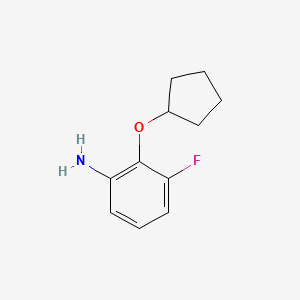

2-(Cyclopentyloxy)-3-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSCITQOALEXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Cyclopentyloxy)-3-fluoroaniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 2-(Cyclopentyloxy)-3-fluoroaniline. This molecule is of significant interest to the pharmaceutical and agrochemical industries due to the unique combination of a fluoroaniline moiety, known for its role in modulating pharmacokinetic and pharmacodynamic properties, and a bulky cyclopentyloxy group which can enhance binding affinity and metabolic stability. This document offers a step-by-step synthesis, purification protocols, and in-depth analysis of the spectroscopic data, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluoroanilines, in particular, are versatile building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The target molecule, this compound, combines the advantageous properties of a fluoroaniline with a cyclopentyloxy substituent. This bulky, lipophilic group can provide steric shielding, potentially influencing the metabolic profile of derivatives, and can occupy hydrophobic pockets in target proteins, thereby enhancing potency.

This guide details a rational and efficient synthetic pathway to access this valuable intermediate, starting from commercially available precursors. The causality behind the choice of reagents and reaction conditions is explained, providing a field-proven perspective on the synthesis of substituted anilines.

Proposed Synthetic Pathway

A two-step synthetic route is proposed, commencing with the nucleophilic aromatic substitution (SNAr) on 2,3-difluoronitrobenzene, followed by the reduction of the nitro group. This approach is designed for efficiency and selectivity.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(Cyclopentyloxy)-3-fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

The first step involves the selective displacement of one fluorine atom from 2,3-difluoronitrobenzene by cyclopentanol. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the SNAr reaction.[2] The ortho- and para-positions to the nitro group are electronically activated; however, the ortho-position is sterically more accessible in this case. Sodium hydride is a strong, non-nucleophilic base used to deprotonate cyclopentanol, forming the more nucleophilic cyclopentoxide anion in situ. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.1 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting sodium cyclopentoxide solution back to 0 °C and add a solution of 2,3-difluoronitrobenzene (1.0 eq.) in anhydrous THF dropwise.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of 2-(Cyclopentyloxy)-3-fluoronitrobenzene to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[3] Ethanol is a suitable solvent for this reaction.

Experimental Protocol:

-

To a solution of 2-(cyclopentyloxy)-3-fluoronitrobenzene (1.0 eq.) in ethanol, add 10% Pd/C (5-10 mol%).

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The resulting crude aniline can be purified by flash column chromatography.

Purification

Purification of the final product, this compound, is crucial for its use in subsequent applications. Silica gel column chromatography is a standard and effective method.[4]

Protocol for Column Chromatography Purification:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The basicity of the aniline may cause peak tailing. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.[5]

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹³C NMR will show characteristic couplings to the ¹⁹F nucleus.[6][7]

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 3H | Ar-H |

| ~ 4.8 | m | 1H | O-CH (cyclopentyl) |

| ~ 3.8 | br s | 2H | NH₂ |

| ~ 1.6 - 2.0 | m | 8H | CH₂ (cyclopentyl) |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

The ¹³C NMR spectrum will be characterized by C-F coupling constants. The one-bond coupling (¹JCF) is typically large (around 240-280 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.[8]

| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |

| ~ 150 - 155 (d) | C-F | ¹JCF ≈ 240 Hz |

| ~ 135 - 140 (d) | C-NH₂ | ²JCF ≈ 10-15 Hz |

| ~ 125 - 130 (d) | Ar-C | ³JCF or ⁴JCF ≈ 3-5 Hz |

| ~ 115 - 120 (d) | Ar-C | ²JCF or ³JCF ≈ 15-25 Hz |

| ~ 110 - 115 | Ar-C | |

| ~ 80 | O-CH | |

| ~ 33 | CH₂ | |

| ~ 24 | CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3500 | Medium, sharp (doublet) | N-H stretching (primary amine)[9] |

| 2850 - 3000 | Medium | C-H stretching (aliphatic) |

| 1600 - 1650 | Strong | N-H bending |

| 1450 - 1550 | Strong | C=C stretching (aromatic) |

| 1200 - 1300 | Strong | C-N stretching (aromatic amine)[10] |

| 1050 - 1150 | Strong | C-O stretching (aromatic ether)[11] |

| 1100 - 1200 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of one nitrogen atom.

-

Major Fragments:

Safety and Handling

-

2,3-Difluoronitrobenzene: This starting material is toxic and an irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

-

Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.[16]

-

Fluoroanilines: These compounds are generally toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[5]

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Conduct all reactions in a well-ventilated fume hood.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound, a compound of considerable interest in medicinal chemistry. The detailed experimental protocols for synthesis and purification, coupled with the comprehensive guide to its characterization by modern spectroscopic techniques, provide researchers with the necessary information to synthesize and validate this novel molecule. The insights into the causality of experimental choices and the focus on self-validating protocols are intended to empower researchers to confidently incorporate this and similar building blocks into their drug discovery programs.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.

- New Journal of Chemistry. (n.d.).

- Mass Spectrometry: Fragment

- IONiC / VIPEr. (2008, July 9).

- ResearchGate. (n.d.).

- ElectronicsAndBooks. (n.d.). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F.

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

-

Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. [Link]

- Thermo Fisher Scientific. (2008, January 8).

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Illinois State University. (2015). Infrared Spectroscopy.

- Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]

-

TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties of 4-Fluoroaniline. [Link]

- West Liberty University. (n.d.).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),.... [Link]

-

SpectraBase. (n.d.). Aniline - Optional[FTIR] - Spectrum. [Link]

- Google Patents. (n.d.).

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. [Link]

-

RSC Publishing. (2016). Highly effective Ru/CMK-3 catalyst for selective reduction of nitrobenzene derivatives with H2O as solvent at near ambient temperature. [Link]

-

PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]

- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

Complete Assignment of 1H and 13C NMR Data for Three Aryltetralin Lignan Lactones. (n.d.). [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

- Google Patents. (n.d.).

Sources

- 1. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vapourtec.com [vapourtec.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. whitman.edu [whitman.edu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of 2-(Cyclopentyloxy)-3-fluoroaniline

Introduction: The Structural Elucidation of a Novel Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 2-(Cyclopentyloxy)-3-fluoroaniline, a substituted aniline derivative, represents a class of compounds with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique combination of a fluoroaniline core, an amino group, and a bulky cyclopentyloxy substituent necessitates a multi-faceted analytical approach to fully elucidate its structure and confirm its identity and purity.

This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound, leveraging foundational principles and comparative data from analogous structures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the spectral signatures of complex aromatic amines.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount before delving into its spectral analysis. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amino protons, and the protons of the cyclopentyloxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.7 - 7.2 | Multiplet (m) | 3H | Ar-H | The aromatic protons will appear in this region, influenced by the electron-donating amino and cyclopentyloxy groups and the electron-withdrawing fluorine atom. Complex splitting patterns are expected due to H-H and H-F couplings. |

| ~ 4.8 - 5.0 | Multiplet (m) | 1H | O-CH (cyclopentyl) | The proton on the carbon attached to the oxygen atom is expected to be deshielded and will appear as a multiplet due to coupling with the adjacent methylene protons. |

| ~ 3.6 - 4.0 | Broad Singlet (br s) | 2H | NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. |

| ~ 1.5 - 2.0 | Multiplet (m) | 8H | Cyclopentyl CH₂ | The remaining methylene protons of the cyclopentyl ring will appear as a complex multiplet in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon framework, with the fluorine atom inducing characteristic splitting of the signals for the carbons it is attached to and those in close proximity.

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~ 150 - 155 | Large (¹JCF ~ 240-250 Hz) | C -F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield. |

| ~ 140 - 145 | Small (²JCCF or ³JCCCF) | C -O and C -N | The carbons attached to the oxygen and nitrogen atoms will appear in this region, with their exact shifts influenced by the other substituents. |

| ~ 110 - 125 | Varies | Aromatic C H | The protonated aromatic carbons will appear in this region, with their chemical shifts and C-F coupling constants depending on their position relative to the fluorine atom. |

| ~ 75 - 80 | - | O-C H (cyclopentyl) | The carbon of the cyclopentyl group attached to the oxygen atom will be deshielded. |

| ~ 23 - 33 | - | Cyclopentyl C H₂ | The remaining methylene carbons of the cyclopentyl ring will appear in the aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample, which simplifies sample handling.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, C-O, and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Primary amines show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[1][2] |

| 3000 - 3100 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the aromatic ring.[3] |

| 2850 - 3000 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds of the cyclopentyl group. |

| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine.[1] |

| 1450 - 1600 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring.[3] |

| 1250 - 1335 | C-N stretch | Aromatic Amine | The stretching vibration of the carbon-nitrogen bond in an aromatic amine.[1] |

| 1000 - 1300 | C-O stretch | Aryl Ether | The C-O stretching vibration of the cyclopentyloxy group attached to the aromatic ring. |

| 1000 - 1400 | C-F stretch | Aryl Fluoride | The carbon-fluorine stretching vibration, which is typically a strong absorption. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS).[4]

-

Ionization: Electron Impact (EI) is a common ionization technique that provides a characteristic fragmentation pattern. Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion peak.[5]

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₁₄FNO, with a calculated molecular weight of approximately 195.23 g/mol .

-

Molecular Ion (M⁺): The EI mass spectrum is expected to show a molecular ion peak at m/z = 195.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of the cyclopentyl group: Cleavage of the C-O bond can lead to the loss of a cyclopentyl radical (•C₅H₉), resulting in a fragment ion at m/z = 126.

-

Loss of cyclopentyloxy radical: Cleavage of the Ar-O bond can result in the loss of a cyclopentyloxy radical (•OC₅H₉), leading to a fragment at m/z = 110.

-

Loss of HCN from the aniline ring: A common fragmentation pathway for anilines involves the loss of hydrogen cyanide (HCN) from the aromatic ring after initial fragmentation.[6]

-

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data presented in this guide, based on established principles and data from analogous compounds, serves as a robust framework for the interpretation of experimentally acquired spectra. For any drug development professional, the ability to confidently interpret such data is crucial for ensuring the identity, purity, and quality of novel pharmaceutical intermediates, thereby underpinning the integrity of the entire drug discovery pipeline.

References

- ResearchGate. (2025). NMR Spectra of Anilines.

- New Journal of Chemistry. (n.d.). Supporting Information.

- University of California, Davis. (n.d.). IR: amines. Retrieved from the University of California, Davis, Chem LibreTexts.

- ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.

- Illinois State University. (2015). Infrared Spectroscopy.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.

- ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.

- ACS Publications. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from Journal of the American Chemical Society.

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

- Wiley Online Library. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- University of California, Los Angeles. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from the University of California, Los Angeles.

- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.

- ChemicalBook. (n.d.). 2-Fluoroaniline(348-54-9) 13C NMR spectrum.

- PubChem. (n.d.). 2-Fluoroaniline.

- Supporting Information. (n.d.).

- University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from the University of Wisconsin-Madison.

- Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?.

- ChemicalBook. (n.d.). 3-Fluoroaniline(372-19-0) 13C NMR spectrum.

- ResearchGate. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.

- Chem-Impex. (n.d.). 3-Fluoroaniline.

- ChemScene. (n.d.). 2-(Cyclopentylmethoxy)-5-fluoroaniline.

- PubChem. (n.d.). 2,3,6-Trifluoroaniline.

- ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4)IR1.

- ChemicalBook. (n.d.). 3-Fluoroaniline(372-19-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Fluoroaniline - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). 3-Fluoroaniline.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-(Cyclopentyloxy)-3-fluoroaniline (CAS 1286273-26-4) and the Role of Fluoroanilines in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Cyclopentyloxy)-3-fluoroaniline (CAS 1286273-26-4), a member of the influential fluoroaniline class of compounds. While specific literature on this particular molecule is limited, this document leverages established principles and data from closely related analogues to offer valuable insights for its application in research and development.

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Fluoroanilines, in particular, serve as critical building blocks for a wide range of pharmaceuticals, including anticancer agents, antibiotics, and central nervous system-active drugs.[3][4] this compound is a contemporary example of this class, possessing structural features that make it a compound of interest for novel drug design.

Core Compound Analysis: this compound

While extensive experimental data for this compound is not yet prevalent in public literature, its fundamental properties can be established, and its structure provides clues to its potential utility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1286273-26-4 | N/A |

| Molecular Formula | C₁₁H₁₄FNO | [Chem-Impex] |

| Molecular Weight | 195.23 g/mol | [Chem-Impex] |

| IUPAC Name | This compound | N/A |

Structural Features and Their Implications

The molecule's structure can be deconstructed into three key components, each contributing to its overall chemical character:

-

Aniline Core: The primary amine on the benzene ring is a versatile functional group for a variety of chemical transformations, including amide bond formation and participation in coupling reactions to build more complex molecular architectures.

-

Fluorine Substituent: The fluorine atom at the 3-position significantly influences the electronic properties of the aromatic ring and the basicity of the aniline nitrogen. This can modulate the molecule's pKa, improving its pharmacokinetic profile. The strong carbon-fluorine bond also enhances metabolic stability by blocking potential sites of oxidation.[3]

-

Cyclopentyloxy Group: This bulky, lipophilic group can enhance the molecule's ability to cross cell membranes and may provide specific steric interactions within a target protein's binding pocket.

Synthesis of Fluoroaniline Derivatives: A Generalized Protocol

A specific, peer-reviewed synthesis protocol for this compound is not publicly available. However, a general and industrially relevant method for the synthesis of fluoroanilines is the reduction of the corresponding nitrobenzene precursor. The following is a representative, step-by-step methodology based on established chemical principles and patent literature for similar compounds.[5][6]

Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol outlines the synthesis of a generic fluoroaniline from its nitro-substituted precursor.

Step 1: Reaction Setup

-

To a high-pressure reaction vessel, add the starting material, 1-cyclopentyloxy-2-fluoro-3-nitrobenzene (1 equivalent).

-

Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.

-

Carefully add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10% by weight of the starting material).

Step 2: Hydrogenation

-

Seal the reaction vessel and purge with nitrogen gas to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to a pressure of 1.0-4.0 MPa.

-

Heat the reaction mixture to a temperature of 60-120°C with vigorous stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-5 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by column chromatography or distillation to yield the pure fluoroaniline.

Rationale Behind Experimental Choices

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

-

Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are relatively inert under the reaction conditions.

-

Pressure and Temperature: These conditions are optimized to ensure a reasonable reaction rate while minimizing side reactions.

Visualizing the Synthetic Workflow

Caption: Generalized synthetic workflow for a fluoroaniline.

Applications in Drug Discovery and Medicinal Chemistry

Fluoroanilines are integral to the development of a number of important drugs. Their unique properties make them valuable for creating molecules that can effectively interact with biological targets.

Case Study: Gefitinib and Tyrosine Kinase Inhibition

Gefitinib is an anti-cancer drug that functions as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). A key component of its structure is a 3-chloro-4-fluoroaniline moiety.[4] This highlights the role of substituted anilines in creating potent and selective enzyme inhibitors.

Hypothetical Signaling Pathway and Drug Action

A drug candidate derived from this compound could potentially target a similar signaling pathway. The following diagram illustrates a simplified representation of the EGFR signaling pathway and how an inhibitor might function.

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 6. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluoroanilines in Modern Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluoroaniline Derivatives

Fluoroanilines represent a cornerstone class of intermediates in the fields of pharmaceutical and agrochemical development. The incorporation of fluorine into the aniline scaffold profoundly alters the molecule's physicochemical properties. Fluorine's high electronegativity can lower the pKa of the amino group, influencing its basicity and interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1][2] These modifications often lead to improved pharmacokinetic profiles, enhanced binding affinity, and greater target selectivity.[1][2][3]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing novel fluoroaniline derivatives, from classical, time-tested methods to modern catalytic and emerging green chemistries. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower informed experimental design.

Part 1: Foundational Synthetic Strategies

While modern methods offer broad scope, classical approaches remain highly relevant for their scalability, cost-effectiveness, and reliability for specific structural motifs.

Reduction of Fluoronitrobenzenes

The reduction of a nitro group to an amine is one of the most fundamental and widely used transformations in the synthesis of aromatic amines. The choice of starting material, a corresponding fluoronitrobenzene, is often dictated by its commercial availability.

Causality Behind Experimental Choices: The selection of the reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation (e.g., H₂ over Pd/C): This method is exceptionally clean, as the only byproduct is water. It proceeds under mild conditions and typically affords high yields.[4][5] However, it is incompatible with reducible functional groups such as alkenes, alkynes, or certain protecting groups.

-

Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a robust and cost-effective method suitable for large-scale synthesis. It is more tolerant of other reducible groups compared to catalytic hydrogenation. The mechanism involves a series of single-electron transfers from the metal to the nitro group under acidic conditions.

-

Setup: To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) (0.020 mmol).[5]

-

Reaction: Fit the flask with a hydrogen-filled balloon. Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane (DCM).

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline.[5]

Caption: General workflow for fluoroaniline synthesis via catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine or ammonia) attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the leaving group restores aromaticity. Fluorine, despite being a poor leaving group in SN2 reactions, is often an excellent leaving group in SNAr because the highly electronegative fluorine atom strongly stabilizes the intermediate Meisenheimer complex.

Limitations: This method is generally ineffective for electron-neutral or electron-rich aryl fluorides, as the high electron density on the ring repels the incoming nucleophile.[6] Recent advances in photoredox catalysis are beginning to overcome this limitation.[6]

Part 2: Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized C-N bond formation, enabling the coupling of amines with a vastly expanded range of aryl halides, including previously unreactive aryl fluorides.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction has become the preeminent method for the synthesis of anilines and their derivatives due to its remarkable functional group tolerance and broad substrate scope.[7]

Expertise & Causality: The success of the Buchwald-Hartwig amination hinges on the catalytic cycle of a palladium complex. The choice of ligand is paramount, as it must facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to release the aniline product. Bulky, electron-rich phosphine ligands are typically employed to promote these key steps. While aryl chlorides, bromides, and iodides are common substrates, specialized catalytic systems have been developed that can activate the strong C-F bond of aryl fluorides.[7]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination of an aryl fluoride.

Copper-Catalyzed C-N Coupling (Ullmann-Type Reactions)

Historically, Ullmann condensations required harsh reaction conditions. However, modern protocols using well-defined copper catalysts and ligands allow these reactions to proceed under much milder conditions. Copper-catalyzed systems can be complementary to palladium, sometimes offering different reactivity or selectivity. Recent studies have demonstrated that a Cu(I)/Cu(III) catalytic cycle can mediate the fluorination and amination of aryl halides even at room temperature.[8]

Part 3: Characterization and Purification of Fluoroaniline Derivatives

The synthesis of a novel derivative is incomplete without rigorous characterization and purification. Positional isomers of fluoroaniline can be challenging to distinguish, making spectroscopic analysis essential.

Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry is typically required for unambiguous structure elucidation.[9]

The following table summarizes key spectroscopic features that help differentiate fluoroaniline isomers.[9]

| Technique | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |

| ¹H NMR | Complex multiplet for aromatic protons (6.70-6.95 ppm). | Aromatic protons are more dispersed, often showing distinct ddd and td patterns. | Symmetrical pattern, typically two apparent triplets or doublets of doublets. |

| ¹³C NMR | Carbon bearing fluorine shows a large ¹JCF coupling constant (~243 Hz). | ¹JCF is similarly large, but the pattern of other C-F couplings differs. | Simpler spectrum due to symmetry; large ¹JCF. |

| IR Spec. | N-H stretch (~3400-3500 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹). | Similar N-H and C-F stretching frequencies. | Similar N-H and C-F stretching frequencies. |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified fluoroaniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9][10]

-

¹H NMR Acquisition: Use a standard single-pulse sequence on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[10]

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.[10]

Purification Techniques

The choice of purification method depends on the physical properties of the fluoroaniline derivative and the nature of the impurities.

-

Vacuum Distillation: Ideal for purifying liquid fluoroanilines from non-volatile impurities.[11]

-

Recrystallization: Highly effective for solid derivatives. If the aniline itself is an oil, it can be converted to a solid salt (e.g., hydrochloride) for purification by recrystallization, followed by liberation of the free base.[11]

-

Column Chromatography: A versatile technique, but can be complicated by the basicity of the aniline group causing peak tailing on silica gel. Mobile phase additives (e.g., triethylamine) may be required.[11]

Caption: Decision workflow for selecting a purification technique for fluoroanilines.

Part 4: Safety in Synthesis and Handling

Fluorinated organic compounds and the reagents used to synthesize them require stringent safety protocols. Many fluorinating agents are highly toxic and reactive, and some fluoroaromatic compounds can pose metabolic risks.[12]

Trustworthiness through Self-Validating Systems: A safe laboratory environment is a self-validating system. Adherence to established protocols is not just about compliance; it is a validation of a commitment to personal and collective safety.

Mandatory Safety Protocols

-

Engineering Controls: Always work in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling highly corrosive reagents.[12]

-

Hand Protection: Select gloves based on the specific chemical and solvent compatibility. Double-gloving is recommended when handling highly hazardous materials.[12]

-

Body Protection: A flame-resistant lab coat is essential.

-

-

Handling:

-

Emergency Procedures:

References

- A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Deriv

- A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. Benchchem.

- Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.

- Transition-Metal-Catalyzed Amin

- Technical Support Center: Purific

- Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons.

- Fluoroaniline Series. Sparrow Chemical.

- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Odyssey Organics.

- Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Beilstein Journal of Organic Chemistry.

- Safety and handling of fluorin

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

- Fluorine in drug discovery: Role, design and case studies.

- 4-Fluoroaniline synthesis. ChemicalBook.

- Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines. VTechWorks.

- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.

- Generality-Oriented Amination of Aryl Halides by Light-Induced Mn(II)

- Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society.

- HAZARD SUMMARY. NJ.gov.

- What are the safety precautions necessary for working with HF? Reddit.

- Fluorine. Airgas.

- SAFETY D

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. nj.gov [nj.gov]

A Technical Guide to the Preliminary Biological Screening of 2-(Cyclopentyloxy)-3-fluoroaniline

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 2-(Cyclopentyloxy)-3-fluoroaniline. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and scientifically rigorous approach to elucidating the compound's preliminary bioactivity profile. The methodologies described herein are grounded in established principles of drug discovery and are intended to be adapted and optimized based on emerging data.

Introduction: The Rationale for Screening this compound

Fluoroaniline derivatives are a class of compounds recognized for their diverse biological activities, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The presence of an alkoxy group, in this case, a cyclopentyloxy moiety, can further modulate lipophilicity and membrane permeability, potentially influencing the compound's interaction with biological targets.

Given the structural alerts present in this compound, a preliminary biological screening is warranted to explore its potential as a lead compound for drug discovery. This guide proposes a tiered screening cascade, commencing with an assessment of its general cytotoxicity, followed by explorations into its potential antimicrobial and enzyme-inhibiting activities. This initial funneling approach is designed to efficiently identify any significant biological effects and guide subsequent, more focused investigations.

Proposed Synthesis of this compound

As a novel compound, a validated synthetic route for this compound may not be readily available in the literature. However, a plausible synthetic pathway can be proposed based on established organic chemistry principles. A common route to substituted anilines involves the reduction of a corresponding nitrobenzene precursor.

A potential two-step synthesis is outlined below:

-

Nucleophilic Aromatic Substitution: 2-Chloro-1-fluoro-3-nitrobenzene can be reacted with cyclopentanol in the presence of a strong base, such as sodium hydride, in an appropriate aprotic solvent like tetrahydrofuran (THF). This reaction would substitute the chloro group with the cyclopentyloxy moiety.

-

Reduction of the Nitro Group: The resulting 2-(cyclopentyloxy)-1-fluoro-3-nitrobenzene can then be reduced to the corresponding aniline. This reduction can be achieved through various methods, including catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by chemical reduction using a metal such as iron or tin in an acidic medium.[2]

The final product, this compound, should be purified using standard techniques such as column chromatography and its structure confirmed by analytical methods like NMR and mass spectrometry.

Part 1: In Vitro Cytotoxicity Assessment

A fundamental first step in the biological evaluation of any new chemical entity is to determine its potential for cytotoxicity. This information is crucial for establishing a therapeutic window and for identifying compounds that may have non-specific toxic effects. Two complementary assays are recommended for this initial assessment: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and positive controls (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6][7] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[7]

Step-by-Step Methodology:

-

Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

-

Absorbance Measurement: Add the stop solution provided in the kit to each well.[8] Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[9]

Data Presentation and Analysis

The results from the cytotoxicity assays should be expressed as a percentage of cell viability or cytotoxicity relative to the vehicle-treated control cells. The data should be plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the percentage of viability/cytotoxicity on the y-axis. From these curves, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[10][11][12]

| Assay | Endpoint Measured | Typical Output | Interpretation |

| MTT | Mitochondrial dehydrogenase activity | % Cell Viability | A decrease indicates reduced metabolic activity, suggesting cytotoxicity or cytostatic effects. |

| LDH | Lactate Dehydrogenase release | % Cytotoxicity | An increase indicates loss of cell membrane integrity and cell death. |

Part 2: Antimicrobial Screening

Given the prevalence of antimicrobial activity among aniline derivatives, it is prudent to screen this compound for its potential to inhibit the growth of common bacterial and fungal strains. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (wells with inoculum but no compound) and negative controls (wells with medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

| Microbial Strain | Gram Stain | Rationale for Inclusion |

| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |

| Escherichia coli | Negative | Representative of Gram-negative bacteria and a common cause of various infections. |

| Candida albicans | N/A (Fungus) | A common opportunistic fungal pathogen. |

Part 3: Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting the activity of specific enzymes.[16] A preliminary screen against a panel of relevant enzymes can provide valuable insights into the potential mechanism of action of this compound. The choice of enzymes for this initial screen should be guided by the structural features of the compound and its potential therapeutic applications. For instance, given the potential for anticancer activity in related fluoroaniline derivatives, screening against kinases could be a logical starting point.[17]

Protocol 4: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometer, which measures the change in absorbance as a substrate is converted to a product.[18]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the assay buffer.

-

Prepare solutions of the target enzyme and its substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer and solvent.

-

Control wells (100% enzyme activity): Enzyme solution and solvent.

-

Test wells: Enzyme solution and the desired concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Measurement: Immediately begin measuring the change in absorbance over time at a wavelength specific for the product or substrate using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Part 4: Preliminary In Vivo Toxicity Assessment

Should the in vitro screening reveal promising activity with low cytotoxicity, a preliminary in vivo toxicity study is the next logical step. An acute toxicity study in rodents provides essential information on the potential adverse effects of a single high dose of the compound.[2][19]

Protocol 5: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

The up-and-down procedure (UDP) is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.[20]

Step-by-Step Methodology:

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often more sensitive).[1][21] Allow the animals to acclimatize to the laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on any available information or, in the absence of data, a default starting dose is used.

-

Observation: Observe the animal closely for signs of toxicity for the first few hours after dosing and then daily for 14 days.[2] Record all clinical signs, including changes in behavior, body weight, and any morbidity or mortality.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any target organs of toxicity.[2]

Data Interpretation and Decision Making: From Hits to Leads

The preliminary screening data will categorize this compound into one of several profiles:

-

Cytotoxic with no specific activity: The compound is likely a poor candidate for further development.

-

Potent and specific antimicrobial or enzyme-inhibiting activity with low cytotoxicity: This represents a promising "hit." Further studies to confirm the activity and elucidate the mechanism of action are warranted. This is the initial step in the "hit-to-lead" process, where promising compounds are optimized to improve their properties.[17][22][23]

-

Moderate activity and moderate cytotoxicity: Further structural modifications may be necessary to improve the therapeutic index.

-

No significant activity: The compound may be inactive in the tested assays, and further screening in other biological systems could be considered, or the compound may be deprioritized.

Logical Progression from Screening to Lead Identification

Caption: From preliminary screening to lead generation.

Conclusion

This technical guide provides a structured and rationale-driven approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and enzyme-inhibiting potential, researchers can make informed decisions about the compound's prospects as a starting point for a drug discovery program. The successful identification of a validated "hit" from this initial screen is the first critical step on the path to developing a novel therapeutic agent.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

-

Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]

-

protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

-

Drug Development and Diagnostics. (n.d.). Hit to lead. Retrieved from [Link]

-

Aragen Life Sciences. (2024, September 16). What is Lead Identification in Drug Discovery?. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reference Protocols for Toxicity Testing. Retrieved from [Link]

-

NEUROFIT. (n.d.). Rodent behavioural test - Acute oral TOXICITY study. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). Acute and Repeated-Dose Toxicity Studies. Retrieved from [Link]

-

CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Bienta. (n.d.). Acute toxicity study in rodents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Data Standardization for Results Management - Assay Guidance Manual. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

-

PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

-

PubMed Central. (n.d.). Toxicological screening. Retrieved from [Link]

-

The Royal Society Publishing. (2019, July 1). Applicability of drug response metrics for cancer studies using biomaterials. Retrieved from [Link]

-

Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]

-

GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

Sources

- 1. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 2. Acute toxicity study in rodents | Bienta [bienta.net]

- 3. atcc.org [atcc.org]

- 4. clyte.tech [clyte.tech]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 10. clyte.tech [clyte.tech]

- 11. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. protocols.io [protocols.io]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Hit to lead - Wikipedia [en.wikipedia.org]

- 18. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 19. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. content.noblelifesci.com [content.noblelifesci.com]

- 21. fda.gov [fda.gov]

- 22. Hit to lead – Drug Development and Diagnostics [drugdevelopment.fi]

- 23. What is Lead Identification in Drug Discovery? - Aragen Life Sciences [aragen.com]

The Cyclopentyloxy Group: A Strategic Tool in Modern Medicinal Chemistry

Introduction: Beyond a Simple Alkyl Ether

In the intricate landscape of drug design, the selection of each functional group is a deliberate act of molecular engineering, aimed at optimizing a delicate balance of potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical motifs available to the medicinal chemist, the cyclopentyloxy group has emerged as a consistently valuable and versatile tool. More than just a simple lipophilic appendage, this five-membered carbocyclic ether offers a unique combination of steric, electronic, and conformational properties that can be strategically leveraged to overcome common drug development hurdles.

This guide provides an in-depth technical exploration of the cyclopentyloxy group's role in medicinal chemistry. We will dissect its fundamental physicochemical characteristics, explore its profound impact on metabolic stability, and examine its function in modulating drug-target interactions. This analysis is grounded in field-proven insights and supported by established experimental protocols, offering researchers and drug development professionals a comprehensive understanding of how and why this moiety has become a cornerstone of modern therapeutic design.

Core Physicochemical Properties: The Foundation of Function

The influence of the cyclopentyloxy group begins with its fundamental physicochemical properties. Its structure—a five-membered aliphatic ring linked via an oxygen atom—imparts a distinct profile compared to more common alkyl ethers like methoxy or isopropoxy groups.

Lipophilicity and Solubility

A primary role for the cyclopentyloxy group is to increase the lipophilicity of a molecule.[1][2] Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The bulky, non-polar, and sp³-rich nature of the cyclopentyl ring enhances a molecule's affinity for lipophilic environments, such as cell membranes, facilitating passive diffusion and absorption.[3]

However, this increase in lipophilicity must be carefully managed. While optimal lipophilicity (often in a logD range of 1 to 3) can improve compound quality, excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, increased plasma protein binding, and a higher risk of off-target toxicity.[2][3] The cyclopentyloxy group often provides a more "balanced" lipophilicity compared to larger or more linear alkyl chains, offering a significant boost without drastically compromising solubility.

Table 1: Comparative Physicochemical Properties of a Hypothetical Parent Molecule vs. its Cyclopentyloxy Analogue

| Property | Parent Molecule (with -OH) | Analogue (with -O-Cyclopentyl) | Rationale for Change |

| Molecular Weight ( g/mol ) | 250.3 | 318.4 | Increased molecular mass. |

| Calculated logP (ClogP) | 1.5 | 3.2 | Significant increase in lipophilicity due to the non-polar cyclopentyl ring.[4] |

| Topological Polar Surface Area (TPSA) (Ų) | 40.5 | 29.5 | The ether oxygen is less polar than the hydroxyl group, slightly reducing TPSA. |

| Aqueous Solubility (logS) | -2.0 | -3.5 | Increased lipophilicity generally leads to decreased aqueous solubility.[5] |

Conformational Rigidity and Steric Profile

Unlike flexible linear alkyl chains, the cyclopentyl ring has a degree of conformational rigidity.[6] This constrained nature can be advantageous in drug design. By locking a portion of the molecule into a more defined orientation, the cyclopentyloxy group can reduce the entropic penalty of binding to a target receptor, potentially increasing binding affinity and potency.[7]

Furthermore, the defined three-dimensional shape of the group provides significant steric bulk. This steric hindrance can be strategically employed to:

-

Enhance Selectivity: By preventing the molecule from binding to the active sites of off-target proteins.

-

Shield Metabolic Hotspots: By physically blocking the access of metabolic enzymes to nearby susceptible functional groups.

Caption: Key roles of the cyclopentyloxy group in drug design.

Impact on Metabolic Stability: A Shield Against Biotransformation

One of the most compelling reasons to incorporate a cyclopentyloxy group is to enhance a drug's metabolic stability.[8][9] Rapid biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to a short in-vivo half-life, requiring more frequent dosing and potentially generating toxic metabolites.[10]

The cyclopentyloxy group mitigates metabolic degradation through two primary mechanisms:

-

Steric Hindrance: The bulky cyclopentyl ring acts as a steric shield, physically obstructing the approach of CYP enzymes to the ether linkage. O-dealkylation is a common metabolic pathway for small alkyl ethers (e.g., methoxy), but this reaction is significantly slowed when the alkyl group is as large and conformationally constrained as a cyclopentyl ring.

-

Lack of Susceptible C-H Bonds: Unlike linear alkyl chains which may present multiple sites for hydroxylation, the C-H bonds on the cyclopentyl ring are generally less susceptible to oxidative metabolism. While oxidation of the ring can occur, it is often a less favorable pathway compared to the metabolism of other, more accessible parts of the molecule.[11]

This enhanced stability leads to a longer biological half-life, which can improve a drug's pharmacokinetic profile and allow for more convenient dosing regimens for patients.[6][8]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol describes a standard, high-throughput method to evaluate the metabolic stability of a compound containing a cyclopentyloxy group. The principle is to incubate the test compound with liver microsomes, which contain a high concentration of CYP enzymes, and measure the rate of its disappearance over time.[12]

Methodology

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer.

-

NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions. This system continuously regenerates the essential cofactor NADPH.

-

-

Incubation Procedure:

-

Add the diluted liver microsome suspension to a 96-well plate.

-

Spike the test compound into the wells to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NRS to each well.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

-

-

Sample Analysis:

-

Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound relative to the stable internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the line (k) is the rate constant of elimination.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

-

A longer half-life and lower intrinsic clearance value indicate higher metabolic stability.[12]

Caption: Workflow for in vitro metabolic stability assay.

Role in Receptor Binding and Pharmacodynamics

The cyclopentyloxy group can play a direct and crucial role in the pharmacodynamic properties of a drug by influencing its interaction with the biological target.

Filling Hydrophobic Pockets

Protein active sites and binding pockets are often lined with hydrophobic amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine). The lipophilic cyclopentyl ring is ideally suited to occupy these hydrophobic pockets, forming favorable van der Waals interactions. This "hydrophobic effect" can significantly enhance the binding affinity of the drug for its target, leading to increased potency.[13] Its size and shape are often complementary to pockets that are too large for a methyl or ethyl group but too small or the wrong shape for a phenyl ring.

Bioisosteric Replacement